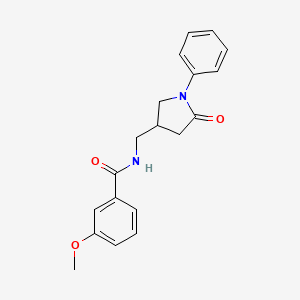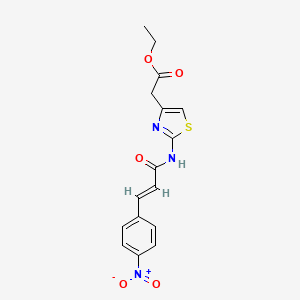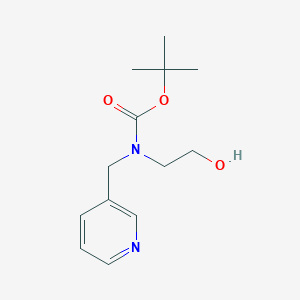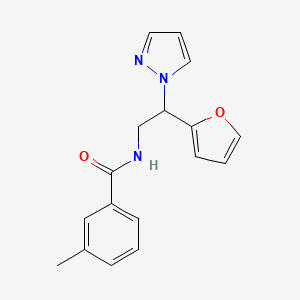
3-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Neuroleptic Activity
A study by Iwanami et al. (1981) focuses on the synthesis of benzamides, including compounds similar to "3-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide," designed as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. One of the synthesized compounds, YM-09151-2, demonstrated significant potency as a neuroleptic drug, suggesting its potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Antidopaminergic Activity
Meltzer et al. (1983) reported that YM-09151-2, closely related to the query compound, acts as a potent antagonist of dopamine D2-type receptors, significantly elevating serum prolactin levels in rats. This suggests its utility in studying dopamine receptor antagonism and its potential implications for treating conditions associated with dopamine dysregulation (Meltzer et al., 1983).
Antihyperglycemic Agents
Nomura et al. (1999) explored the synthesis of benzamide derivatives, including structures resembling "this compound," in search of new antidiabetic agents. They identified a compound (KRP-297) that showed promise as a drug for treating diabetes mellitus, highlighting the compound's relevance in the development of antihyperglycemic medications (Nomura et al., 1999).
Neuroleptic Properties and Selective Antidopaminergic Activity
Usuda et al. (2004) discovered that a compound similar to the query, YM-09151-2, exhibits potent neuroleptic properties with selective antidopaminergic activity. This compound showed more effective inhibition of stereotyped behavior induced by apomorphine and methamphetamine than other neuroleptics, indicating its potential as a therapeutic agent with a focus on dopamine D1 receptor antagonism (Usuda et al., 2004).
特性
IUPAC Name |
3-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-5-6-15(11-17)19(23)20-12-14-10-18(22)21(13-14)16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDHGNOPQJRTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)

![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2748779.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2748783.png)
![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)
![4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2748787.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)